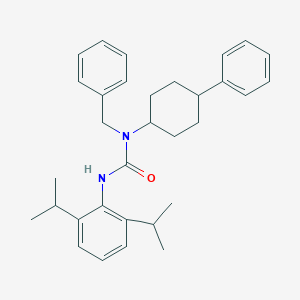
trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea, also known as DIPhenylcyclohexylurea (DPCU), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPCU is a urea derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. In
作用机制
The mechanism of action of DPCU is not fully understood, but it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition can reduce inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, and its activation can improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
DPCU has been found to exhibit unique biochemical and physiological effects. In a study conducted by Wang et al. (2017), DPCU was found to reduce the production of inflammatory cytokines and increase the expression of PPARγ in macrophages. DPCU has also been found to reduce the levels of amyloid-beta and tau proteins in the brain, which are implicated in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
DPCU has several advantages for lab experiments, including its high purity and stability. However, DPCU also has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on DPCU. In the field of medicinal chemistry, DPCU could be further optimized to improve its pharmacokinetic and pharmacodynamic properties. In the field of neuroscience, DPCU could be studied further for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In the field of immunology, DPCU could be studied further for its potential as an anti-inflammatory and immunomodulatory agent. Overall, DPCU has significant potential for scientific research and could lead to the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, DPCU is a urea derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. DPCU has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and immunology. Further research on DPCU could lead to the development of new therapeutic agents for various diseases.
合成方法
DPCU has been synthesized through a specific method that involves the reaction of 2,6-diisopropylaniline, benzyl isocyanate, and 4-phenylcyclohexyl isocyanate in the presence of a catalyst. The reaction yields DPCU as a white solid, which can be purified through recrystallization. The synthesis of DPCU has been optimized to increase the yield and purity of the compound.
科学研究应用
DPCU has been found to exhibit potential applications in various fields of scientific research. In the field of medicinal chemistry, DPCU has been studied for its potential as an anti-inflammatory and analgesic agent. In a study conducted by Zhang et al. (2016), DPCU was found to exhibit significant anti-inflammatory and analgesic effects in animal models. DPCU has also been studied for its potential as a therapeutic agent for Alzheimer's disease. In a study conducted by Li et al. (2018), DPCU was found to improve cognitive function and reduce amyloid-beta deposition in a mouse model of Alzheimer's disease.
属性
CAS 编号 |
145410-26-0 |
|---|---|
产品名称 |
trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea |
分子式 |
C32H40N2O |
分子量 |
468.7 g/mol |
IUPAC 名称 |
1-benzyl-3-[2,6-di(propan-2-yl)phenyl]-1-(4-phenylcyclohexyl)urea |
InChI |
InChI=1S/C32H40N2O/c1-23(2)29-16-11-17-30(24(3)4)31(29)33-32(35)34(22-25-12-7-5-8-13-25)28-20-18-27(19-21-28)26-14-9-6-10-15-26/h5-17,23-24,27-28H,18-22H2,1-4H3,(H,33,35) |
InChI 键 |
MMABCDHYXCTBBS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(CC2=CC=CC=C2)C3CCC(CC3)C4=CC=CC=C4 |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(CC2=CC=CC=C2)C3CCC(CC3)C4=CC=CC=C4 |
同义词 |
1-benzyl-3-(2,6-dipropan-2-ylphenyl)-1-(4-phenylcyclohexyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




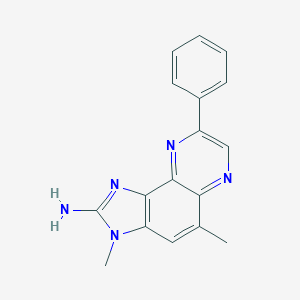
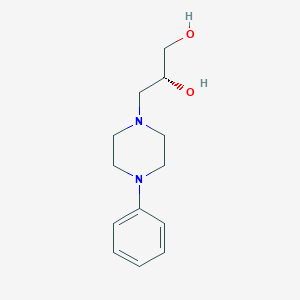
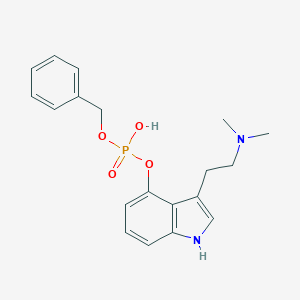
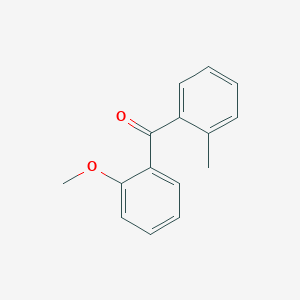

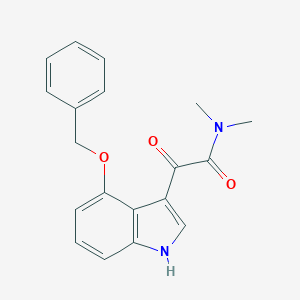
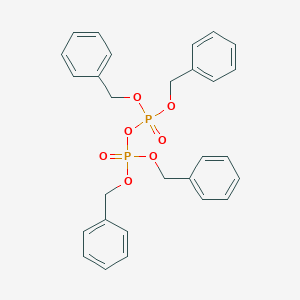
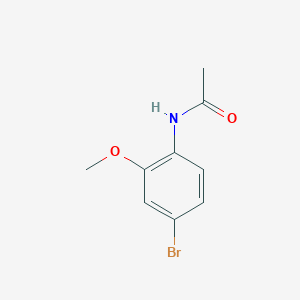
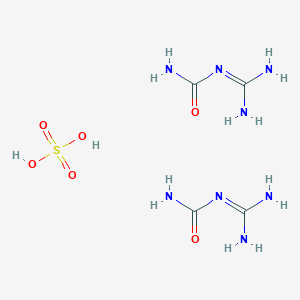
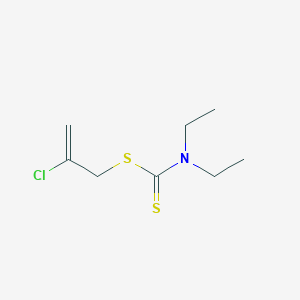

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)
